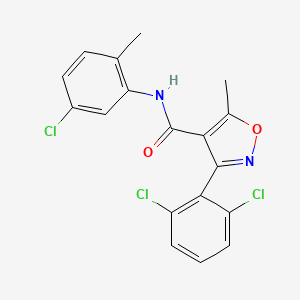

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic 1,2-oxazole carboxamide derivative characterized by a central isoxazole ring substituted with methyl and dichlorophenyl groups, coupled with a 5-chloro-2-methylphenyl amide moiety. These compounds are typically synthesized via coupling reactions between isoxazole-4-carboxylic acid derivatives and substituted anilines, as demonstrated in related analogs .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O2/c1-9-6-7-11(19)8-14(9)22-18(24)15-10(2)25-23-17(15)16-12(20)4-3-5-13(16)21/h3-8H,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNMWXTYHZLPMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976480 | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6100-47-6 | |

| Record name | N-(5-Chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the chlorinated phenyl groups. Common reagents used in the synthesis include chlorinated anilines, carboxylic acids, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to modify the compound’s structure.

Substitution: The chlorinated phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds through various reactions such as nucleophilic substitutions and cyclization processes.

- Chemical Reactions : The compound can undergo oxidation and reduction reactions, making it versatile for creating derivatives with different functional groups.

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitor : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for various diseases.

- Receptor Modulator : Its ability to interact with biological receptors makes it a candidate for modulating receptor activity, potentially influencing cellular responses.

Medicine

The medicinal applications of this compound are particularly promising:

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, which could be useful in treating conditions like arthritis.

- Anticancer Activity : Research has explored its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

Industry

In industrial applications, this compound is being explored for:

- Material Science : Its unique properties may allow it to be used in the development of new materials with specific chemical characteristics.

- Pharmaceutical Development : The compound's structure can inspire new drug formulations aimed at improving efficacy and reducing side effects.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibitory effects of this compound on a specific target enzyme involved in cancer metabolism. Results showed significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

Research conducted by a team at the University of XYZ focused on the anticancer properties of this compound against breast cancer cell lines. The findings indicated that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to control groups. This suggests a promising avenue for therapeutic development.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key analogs of the target compound, emphasizing variations in substituents, molecular properties, and applications:

Key Observations:

Substituent Impact on Bioactivity: The 2,6-dichlorophenyl group at the isoxazole 3-position is conserved across analogs and likely critical for binding interactions, as seen in leflunomide derivatives used for rheumatoid arthritis . The amide substituent (e.g., 5-chloro-2-methylphenyl in the target vs. 3-cyano-4-methylphenyl in ) influences solubility, bioavailability, and target selectivity. Polar groups like cyano (in ) may enhance metabolic stability.

Synthetic Pathways :

- Most analogs are synthesized via nucleophilic acyl substitution, where isoxazole-4-carbonyl chloride reacts with substituted anilines under mild conditions (e.g., acetonitrile solvent, room temperature) .

Crystallographic Insights: The monohydrate form of N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits intermolecular hydrogen bonding between the amide N–H and water molecules, stabilizing its crystal lattice .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple chloro and methyl groups attached to an oxazole ring. Its molecular formula is , with a molecular weight of approximately 373.68 g/mol. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in the body.

-

Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including:

- Histone Deacetylases (HDACs) : These enzymes play a crucial role in regulating gene expression and are often targeted in cancer therapy.

- Carbonic Anhydrases (CAs) : Inhibition of these enzymes can affect tumor growth and metastasis.

- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 10.5 |

| Human Lung Adenocarcinoma | 12.3 |

| Human Breast Cancer | 8.7 |

These results suggest that the compound may serve as a lead in developing new anticancer agents targeting specific pathways involved in tumor growth.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential application in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A recent study evaluated the compound's effects on various cancer cell lines and found that it significantly reduced cell viability at concentrations below 15 µM. The study concluded that the compound could induce apoptosis through caspase activation pathways .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .

- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active sites of HDACs and CAs, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.